2,2-Dimethylpentanenitrile
Overview
Description
2,2-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile derivative characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to two methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpentanenitrile typically involves the reaction of 2,2-dimethylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2,2-Dimethylpentanoic acid.
Reduction: 2,2-Dimethylpentylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpentanenitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism by which 2,2-Dimethylpentanenitrile exerts its effects depends on the specific reaction or application. In biological systems, it may act as a substrate for nitrile hydratase enzymes, leading to the formation of amides. In chemical synthesis, its reactivity is primarily due to the electrophilic nature of the cyano group, which can undergo nucleophilic attack .
Comparison with Similar Compounds
- 2,2-Dimethylbutanenitrile
- 2,2-Dimethylhexanenitrile
- 2,2-Dimethylpropanenitrile
Comparison: 2,2-Dimethylpentanenitrile is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications. For instance, the presence of two methyl groups adjacent to the cyano group can influence its steric and electronic properties, making it more or less reactive in certain chemical reactions .
Properties
IUPAC Name |
2,2-dimethylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-5-7(2,3)6-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJQCUDHKUWEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508974 | |
Record name | 2,2-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20654-47-1 | |
Record name | 2,2-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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